5-Methyl-2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde
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Overview
Description
5-Methyl-2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde is a complex organic compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable entity in various scientific and industrial applications.
Preparation Methods
. This process often requires specific reaction conditions such as the use of radical initiators and controlled temperatures. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the final product .
Chemical Reactions Analysis
5-Methyl-2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methyl-2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it useful in the study of enzyme interactions and metabolic pathways.
Medicine: Its stability and activity profile make it a candidate for drug development and pharmaceutical research.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s ability to bind to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
5-Methyl-2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde can be compared with other similar compounds such as:
2-Fluoro-5-(trifluoromethyl)aniline: This compound also features a trifluoromethyl group but differs in its functional groups and overall structure.
5-Methoxy-2-(trifluoromethyl)benzaldehyde: Similar in structure but with a methoxy group instead of a methyl group.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: This compound has a thiazole ring, making it structurally distinct. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
5-methyl-2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O3/c1-12-5-6-16(13(9-12)11-21)23-8-7-22-15-4-2-3-14(10-15)17(18,19)20/h2-6,9-11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHIQBYFRBTUPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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